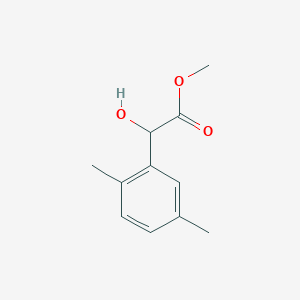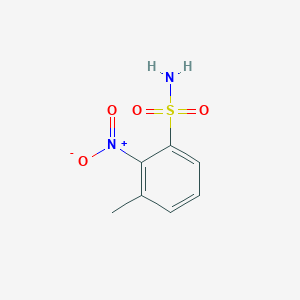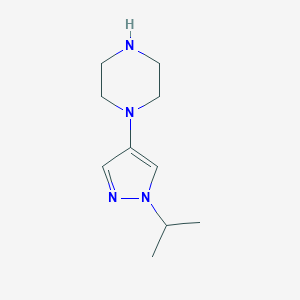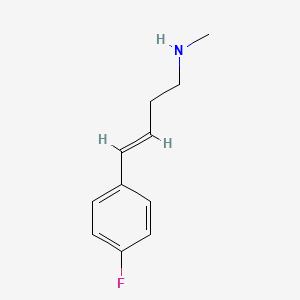
(3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride: is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidinone ring substituted with an amino group and a hydroxymethyl group, making it a versatile molecule for chemical synthesis and biological applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a chiral precursor, such as (S)-5-hydroxymethyl-2-pyrrolidinone.
Amination: The hydroxymethyl group is converted to an amino group through a series of reactions involving reagents like ammonia or amines.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.
化学反应分析
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The amino group can undergo reduction to form primary amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted pyrrolidinone derivatives.
科学研究应用
Chemistry:
Synthesis of Chiral Compounds: Used as a building block for the synthesis of various chiral compounds.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Protein Interaction Studies: Used in studies involving protein-ligand interactions.
Medicine:
Drug Development: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Antimicrobial Agents: Potential use in the development of antimicrobial agents.
Industry:
Polymer Synthesis: Used in the synthesis of specialty polymers with unique properties.
Material Science: Investigated for its potential in the development of advanced materials.
作用机制
The mechanism of action of (3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The amino and hydroxymethyl groups allow it to form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. This compound may inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction.
相似化合物的比较
(3R,5S)-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one: Similar structure but with a fluorine atom instead of an amino group.
(S)-5-hydroxymethyl-2-pyrrolidinone: Lacks the amino group, making it less versatile in certain reactions.
(3R,5S)-3-(dibenzylamino)-5-(hydroxymethyl)pyrrolidin-2-one: Contains a dibenzylamino group, which may alter its reactivity and applications.
Uniqueness:
Versatility: The presence of both amino and hydroxymethyl groups makes (3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride highly versatile for various chemical reactions.
Chirality: Its chiral nature allows for specific interactions with biological molecules, making it valuable in drug development and enzyme inhibition studies.
This compound’s unique combination of functional groups and chiral centers makes it a valuable tool in both research and industrial applications.
属性
CAS 编号 |
1692915-48-2 |
|---|---|
分子式 |
C5H11ClN2O2 |
分子量 |
166.60 g/mol |
IUPAC 名称 |
(3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-4-1-3(2-8)7-5(4)9;/h3-4,8H,1-2,6H2,(H,7,9);1H/t3-,4+;/m0./s1 |
InChI 键 |
AZPGEVGVMXTWBS-RFKZQXLXSA-N |
手性 SMILES |
C1[C@H](NC(=O)[C@@H]1N)CO.Cl |
规范 SMILES |
C1C(NC(=O)C1N)CO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(pyrrolidin-3-yl)methyl]-1H-pyrazoledihydrochloride](/img/structure/B13601785.png)
![1-(Benzo[d]thiazol-2-yl)cyclopentan-1-amine](/img/structure/B13601787.png)


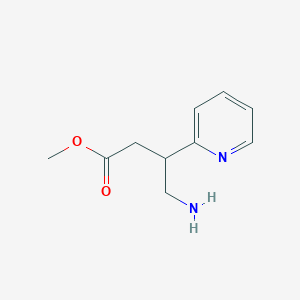

![6lambda6-Thiaspiro[3.4]octane-6,6,8-trione](/img/structure/B13601806.png)
